molecular formula C11H17N3O B1612583 N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide CAS No. 946783-06-8

N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide

Cat. No.: B1612583
CAS No.: 946783-06-8
M. Wt: 207.27 g/mol
InChI Key: MVDQBRDJXWYGHK-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide typically involves the reaction of 2-amino-4-methylbenzoic acid with dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-4-methylphenyl)-acetamide: Similar structure but lacks the dimethylamino group.

    N-(2-amino-4-methylphenyl)-2-(ethylamino)acetamide: Similar structure with an ethylamino group instead of a dimethylamino group.

Uniqueness

N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide is unique due to the presence of both amine and amide functional groups, which allow for a wide range of chemical reactions and interactions. This makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-5-10(9(12)6-8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDQBRDJXWYGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589820
Record name N-(2-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946783-06-8
Record name N-(2-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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